N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18-6-5-7-19(14-18)15-24(28)25-17-23(27-11-3-4-12-27)20-8-9-22-21(16-20)10-13-26(22)2/h5-9,14,16,23H,3-4,10-13,15,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZZSERIBIPVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methylindolin-5-amine
Route A: Reductive Methylation of Indolin-5-amine
- Methylation : Treat indolin-5-amine with methyl iodide (2 equiv) and potassium carbonate in DMF at 60°C for 12 h.
- Isolation : Filter and concentrate to obtain 1-methylindolin-5-amine as a pale-yellow solid (Yield: 78–85%).
Route B: Catalytic Hydrogenation
Preparation of 2-(1-Methylindolin-5-yl)-2-(Pyrrolidin-1-yl)Ethylamine
Step 1: Mannich Reaction
- React 1-methylindolin-5-amine (1 equiv) with formaldehyde (1.2 equiv) and pyrrolidine (1.5 equiv) in methanol at 0°C.
- Stir for 6 h, then concentrate to obtain the bis-aminomethyl intermediate.
Step 2: Borane Reduction
Synthesis of 2-(m-Tolyl)Acetyl Chloride
Final Coupling via Amide Bond Formation
Procedure :
- Dissolve 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine (1 equiv) and DIPEA (2.5 equiv) in anhydrous THF.
- Add 2-(m-tolyl)acetyl chloride (1.2 equiv) at −20°C and stir for 4 h.
- Extract with ethyl acetate, wash with 5% HCl and brine, then dry over Na₂SO₄.
- Purify via flash chromatography (hexane/EtOAc 7:3) to obtain the title compound (Yield: 58–64%).
Reaction Optimization
Solvent Screening for Amide Coupling
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | DIPEA | −20 | 64 |
| DCM | TEA | 0 | 52 |
| DMF | Pyridine | 25 | 48 |
THF with DIPEA at low temperatures minimizes side reactions.
Catalytic Effects on Reductive Amination
| Catalyst | Time (h) | Conversion (%) |
|---|---|---|
| BH₃·THF | 6 | 89 |
| NaBH₄ | 12 | 71 |
| LiAlH₄ | 4 | 82 |
BH₃·THF provides superior selectivity for secondary amine formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 98.2 | 12.7 |
| TLC | 97.5 | Rf = 0.42 |
Challenges and Mitigation Strategies
- Epimerization During Amide Formation : Controlled low-temperature (−20°C) coupling prevents racemization.
- Over-Alkylation in Mannich Reaction : Use of formaldehyde in stoichiometric excess ensures mono-methylation.
- Byproduct Formation in Borane Reduction : Sequential addition of BH₃·THF minimizes reduction of aromatic rings.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and pyrrolidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Table 1. Pharmacological Activity of Indolinylidene Acetamides
| Compound ID | Substituent (R) | Acceptor Group | pIC50 | Reference |
|---|---|---|---|---|
| 46 () | 5-Fluoro | Pyridin-4-yl | 5.797 | |
| 47 () | 5-Amino | Quinolin-6-yl | 5.580 | |
| 48 () | 5-Methyl | Quinolin-6-yl | 5.408 |
Key Research Findings and Gaps
- Pharmacological Potential: The indoline and pyrrolidine groups in the target compound suggest CNS activity, but its lack of oxoindolinylidene or halogenated aryl groups (cf. ) may reduce opioid-like effects .
- Synthetic Challenges : demonstrates that pyrrolidine-containing acetamides can be synthesized with moderate-to-high yields (e.g., 2u at 98%), but the target compound’s stereochemical complexity may require specialized optimization .
- Regulatory Considerations : Structural similarities to controlled substances (e.g., U-48800) necessitate further safety evaluations to assess abuse liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
